S-(4-chlorophenyl) 2-nitrobenzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is a chemical compound that is widely used in scientific research due to its unique properties and potential applications. This compound is a thiol ester derivative of nitrobenzene and is known for its ability to inhibit the activity of certain enzymes. In
Wirkmechanismus
The mechanism of action of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate involves the covalent binding of the compound to the active site of the target enzyme. This binding results in the irreversible inhibition of the enzyme's activity, leading to a decrease in the concentration of the enzyme's substrate and ultimately affecting the physiological process in which the enzyme is involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate depend on the specific enzyme that is inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic transmission. Inhibition of carbonic anhydrase can affect the regulation of acid-base balance and fluid secretion in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(4-chlorophenyl) 2-nitrobenzenecarbothioate in lab experiments is its potency and specificity towards certain enzymes. This allows for precise and controlled inhibition of enzyme activity, which can provide valuable insights into their functions. However, the irreversible nature of the inhibition can also be a limitation, as it may prevent the recovery of enzyme activity and limit the duration of the experiment.
Zukünftige Richtungen
There are several future directions for the use of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate in scientific research. One potential direction is the development of new therapeutic agents based on the inhibition of specific enzymes. Another direction is the use of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate as a tool for the study of enzyme kinetics and structure-function relationships. Additionally, the development of new synthetic methods for the preparation of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate and its derivatives can expand its potential applications in various fields of research.
Conclusion:
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is a valuable compound in scientific research due to its unique properties and potential applications. Its ability to inhibit specific enzymes can provide valuable insights into their functions and potential therapeutic applications. However, the irreversible nature of the inhibition can also be a limitation, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate involves the reaction of 4-chlorobenzenethiol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The resulting product is a yellow crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate has been extensively used in scientific research, particularly in the field of enzymology. This compound is a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various physiological processes, and their inhibition by S-(4-chlorophenyl) 2-nitrobenzenecarbothioate can provide valuable insights into their functions and potential therapeutic applications.
Eigenschaften
IUPAC Name |
S-(4-chlorophenyl) 2-nitrobenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKOPPJHODHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.